molecular formula C18H18ClNO2 B2997627 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide CAS No. 2035019-55-5

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide

Cat. No. B2997627
CAS RN: 2035019-55-5
M. Wt: 315.8
InChI Key: CYRROHMHYSQCCI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide” is a chemical compound. It is also known as Nicotinamide, N-(3-chlorophenyl)- . The formula for this compound is C12H9ClN2O and it has a molecular weight of 232.666 .


Molecular Structure Analysis

The molecular structure of “N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Anti-Helicobacter pylori Activity

Cinnamamide derivatives have been evaluated for their anti-Helicobacter pylori activity. A study by Klesiewicz et al. (2018) tested thirty-five N-substituted derivatives of cinnamic acid amide (cinnamamide) against a reference H. pylori strain, identifying compounds with significant inhibitory activity. These derivatives also showed minimal inhibitory concentration (MIC) values ranging from 10 to 1000 µg/mL on twelve clinical strains, highlighting their potential as antibacterial agents (Klesiewicz et al., 2018).

Anticonvulsant Activity

Cinnamamide derivatives have been investigated for their anticonvulsant properties. Żesławska et al. (2017) reported on the crystallographic studies and anticonvulsant activity of N-substituted cinnamamide derivatives, suggesting that their structural features may contribute to their effectiveness in treating seizures. The study highlights the importance of the N-atom substituent in influencing anticonvulsant properties (Żesławska et al., 2017).

Herbicide Effects

Research has also focused on the herbicidal effects of related compounds, such as isopropyl N-(3-chlorophenyl) carbamate (CIPC). Studies on its impact on microtubule and microfilament disruption in fibroblasts provide insights into its mechanism of action, potentially informing the development of more targeted agricultural chemicals (Oliver et al., 1978).

Photo-Responsive Properties

The synthesis and characterization of photo-responsive monomers based on cinnamamide derivatives have been explored for their potential applications in creating novel materials. Jin et al. (2011) synthesized N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) as a functional monomer that undergoes reversible [2+2] cycloaddition under UV irradiation, showcasing its utility in developing photo-responsive polymers (Jin et al., 2011).

Biodegradation of Herbicides

The biodegradation of chlorpropham (CIPC) and its major products by specific bacterial strains highlights an eco-friendly approach to managing chemical residues in the environment. Pujar et al. (2018) demonstrated that Bacillus licheniformis NKC-1 can utilize CIPC as a carbon source, suggesting potential strategies for bioremediation of contaminated sites (Pujar et al., 2018).

properties

IUPAC Name

(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-8-4-7-15(13-16)17(21)11-12-20-18(22)10-9-14-5-2-1-3-6-14/h1-10,13,17,21H,11-12H2,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRROHMHYSQCCI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide

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